Isomitraphylline

Description

isolated from Uncaria tomentosa

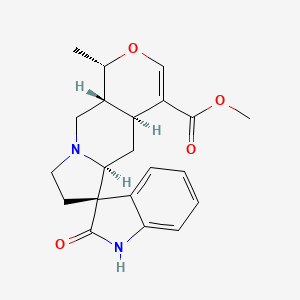

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAZDVHNCCPDM-NWQITLLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4963-01-3 | |

| Record name | Isomitraphylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4963-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomitraphylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004963013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4963-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMITRAPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKC69MV51V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isomitraphylline: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline is a pentacyclic oxindole alkaloid naturally found in plants of the Uncaria and Mitragyna genera, most notably Uncaria tomentosa (Cat's Claw).[1][2] It is a stereoisomer of mitraphylline and has garnered significant interest within the scientific community for its diverse biological activities, including potent anti-cancer and neuroprotective properties.[2][3] This technical guide provides an in-depth overview of the chemical structure of this compound, experimental protocols for its study, and its role in relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic compound with the chemical formula C₂₁H₂₄N₂O₄.[4] Its structure is characterized by a spiro-oxindole core fused to a pentacyclic ring system. The stereochemistry of this compound is crucial to its distinct biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2′-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3′-1H-indole]-4-carboxylate[5] |

| CAS Number | 4963-01-3[5] |

| Canonical SMILES | CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O[5] |

| Isomeric SMILES | C[C@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O[5] |

| InChI Key | JMIAZDVHNCCPDM-NWQITLLVSA-N[4] |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₄N₂O₄[4] |

| Molecular Weight | 368.43 g/mol [4] |

| Exact Mass | 368.1736[4] |

| Density | 1.335 g/cm³ |

| Boiling Point | 555.185°C at 760 mmHg |

| Solubility | Soluble in DMSO[4] |

| Appearance | Amorphous solid |

Experimental Protocols

Isolation and Purification of this compound from Uncaria tomentosa

The following is a generalized protocol for the isolation of oxindole alkaloids like this compound, adapted from methodologies for its stereoisomer, mitraphylline.[1]

-

Extraction : An alkaloid-enriched extract is obtained from the bark of Uncaria tomentosa through an acid-base partition.[1]

-

Precipitation : this compound, along with other alkaloids, can be selectively precipitated from the enriched extract.

-

Chromatographic Separation : Further purification is achieved using high-performance liquid chromatography (HPLC) to separate this compound from its stereoisomers and other related alkaloids.[6]

Structural Elucidation

The chemical structure of isolated this compound is confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[1] 2D NMR techniques, such as COSY and HMBC, help to establish the connectivity between atoms.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact mass and molecular formula of the compound.[1] Tandem MS (MS/MS) experiments are used to analyze the fragmentation pattern, which aids in structural confirmation.[3]

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, primarily as an anti-cancer and neuroprotective agent.

Anti-Cancer Activity: Induction of Apoptosis

This compound has been shown to inhibit the proliferation of various cancer cell lines, including human leukemia cells.[7] This anti-proliferative effect is, at least in part, due to the induction of apoptosis (programmed cell death). The intrinsic, or mitochondrial, pathway of apoptosis is a key target.

Neuroprotective Effects: Inhibition of Amyloid-Beta Aggregation

In the context of Alzheimer's disease, this compound has demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides.[4] The accumulation of Aβ aggregates is a pathological hallmark of Alzheimer's.

A Thioflavin-T assay, a common method to assess Aβ aggregation, showed that this compound at a concentration of 50 μM inhibited Aβ aggregation by 60.321% ± 2.61.[4] It also exhibits neuroprotective effects against Aβ-induced cytotoxicity in SH-SY5Y neuroblastoma cells.[4]

Conclusion

This compound is a structurally complex natural product with significant therapeutic potential. Its well-defined chemical structure, including its specific stereochemistry, is responsible for its potent biological activities. The ability of this compound to induce apoptosis in cancer cells and inhibit amyloid-beta aggregation highlights its promise as a lead compound in the development of novel therapeutics for oncology and neurodegenerative diseases. Further research into its mechanism of action and preclinical development is warranted.

References

- 1. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. scispace.com [scispace.com]

- 4. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

Isomitraphylline: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline is a pentacyclic oxindole alkaloid found in various plant species, most notably within the Rubiaceae family. This compound, along with its stereoisomer mitraphylline, has garnered significant interest in the scientific community for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, its relative abundance in different plant materials, and detailed methodologies for its extraction, isolation, and quantification.

Natural Sources and Abundance

This compound is predominantly found in plants of the Uncaria and Mitragyna genera. Commonly known as Cat's Claw, various species of Uncaria are a well-documented source of this alkaloid.[1][2][3] Similarly, Mitragyna speciosa, or Kratom, and other species within the same genus also contain this compound.[4][5]

The abundance of this compound can vary significantly depending on the plant species, the specific part of the plant utilized (e.g., leaves, bark, stem), the geographical origin, and even the season of harvest.[6] Quantitative analyses have revealed a wide range of concentrations, highlighting the importance of standardized extraction and quantification methods for consistent research and development.

Quantitative Data on this compound Abundance

| Plant Species | Plant Part | This compound Content | Reference |

| Uncaria tomentosa | Stem Bark | Tended to be more abundant than in leaves | [1] |

| Uncaria tomentosa | Leaves | Lower content than in bark | [1] |

| Mitragyna speciosa (US-grown "Rifat") | Leaves | 0.943 ± 0.033 – 1.47 ± 0.18 mg/g | [4] |

Note: The table above presents a summary of available quantitative data. It is important to consult the original research for detailed information on the specific chemotypes, cultivation conditions, and analytical methods used.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices are critical steps for its study and potential therapeutic application. The following section outlines a general experimental workflow based on methodologies described in the scientific literature.

Extraction of this compound from Plant Material

A common approach for extracting alkaloids like this compound involves an acid-base partition method.

Protocol:

-

Maceration: Dried and powdered plant material (e.g., leaves, bark) is macerated with an organic solvent, such as methanol or a mixture of dichloromethane and methanol.[7] This initial step aims to liberate the alkaloids from the plant cells.

-

Acidification: The resulting extract is then acidified, typically with hydrochloric acid, to convert the alkaloids into their salt form, which are soluble in the aqueous phase.

-

Basification and Liquid-Liquid Extraction: The acidic aqueous phase is separated and then basified, often with ammonium hydroxide, to convert the alkaloid salts back to their free base form. This is followed by liquid-liquid extraction with an immiscible organic solvent like dichloromethane to isolate the alkaloids.[8]

-

Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield a crude alkaloid-enriched extract.

Isolation and Purification

Further purification of this compound from the crude extract is typically achieved using chromatographic techniques.

Protocol:

-

Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity is used to separate the different compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, fractions containing this compound from column chromatography can be further purified using preparative HPLC.

Quantification of this compound

Accurate quantification of this compound is essential for standardization and pharmacological studies. High-performance liquid chromatography coupled with a suitable detector is the most widely used technique.

Protocol:

-

Sample Preparation: A known weight of the dried plant material is extracted using a validated procedure to ensure complete extraction of the alkaloids. The extract is then filtered and diluted to a suitable concentration.

-

HPLC Analysis: The prepared sample is injected into an HPLC system equipped with a C18 column. A mobile phase consisting of a mixture of solvents, such as acetonitrile and water with additives like formic acid or ammonium acetate, is used for separation.

-

Detection: Detection is commonly performed using a Diode Array Detector (DAD) or a mass spectrometer (MS).[4]

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound with that of a certified reference standard of known concentration. A calibration curve is typically constructed using a series of standard solutions to ensure linearity and accuracy.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from plant material.

References

- 1. Phenolic Assesment of Uncaria tomentosa L. (Cat’s Claw): Leaves, Stem, Bark and Wood Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of Isomitraphylline

An In-depth Technical Guide to Isomitraphylline: Physical, Chemical, and Biological Properties

Introduction

This compound is a pentacyclic oxindole alkaloid found in several plant species, most notably from the genus Uncaria, commonly known as Cat's Claw, and Mitragyna.[1][2] As a stereoisomer of mitraphylline, it belongs to a class of compounds that has garnered significant interest from the scientific community for its diverse and potent biological activities.[1][3] These activities include neuroprotective, anti-cancer, and anti-inflammatory properties, making this compound a promising lead compound for drug discovery and development.[1][4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an examination of its biological mechanisms of action.

Physical and Chemical Properties

This compound is characterized as a complex heterocyclic molecule. Its identity and purity are confirmed through a combination of chromatographic and spectroscopic methods. Commercial preparations are typically available as a powder with purity exceeding 98%.[6][7][8]

Chemical Identifiers and Structure

The structural information and chemical identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 4963-01-3 | [1][6][7] |

| Molecular Formula | C₂₁H₂₄N₂O₄ | [1][6][7] |

| IUPAC Name | methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2′-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3′-1H-indole]-4-carboxylate | [1][7][8] |

| Synonyms | Ajmalicine oxindole A, 7-Isomitraphylline | [7][8] |

| InChI Key | JMIAZDVHNCCPDM-NWQITLLVSA-N | [7][8] |

| Canonical SMILES | CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | [7][8] |

| Chemical Family | Oxindole Alkaloid | [4][6][7] |

Physicochemical Data

Quantitative physical and chemical data for this compound are presented below. It is important to note that some values, such as boiling point and pKa, are predicted based on computational models.

| Property | Value | Reference |

| Molecular Weight | 368.42 - 368.43 g/mol | [4][6][9] |

| Appearance | Solid powder | [6][9] |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [10] |

| Boiling Point (Predicted) | 555.2 ± 50.0 °C at 760 mmHg | [10] |

| pKa (Predicted) | 13.56 ± 0.60 | [10] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in Chloroform (1-10 mg/ml). Slightly soluble in Acetonitrile (0.1-1 mg/ml). | [6][9][10] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C. Store in a dry, dark environment. | [9][10] |

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on a suite of spectroscopic techniques.

| Technique | Data and Interpretation | Reference |

| ¹H and ¹³C NMR | Complete assignment of proton and carbon nuclear magnetic resonance spectra has been performed using 2D NMR techniques, including COSY and DEPT. These analyses confirm the pentacyclic oxindole skeleton and the specific stereochemistry of this compound. | [6][7] |

| Mass Spectrometry (MS) | Characterized by ESI-MS/MS. As an alkaloid, fragmentation patterns typically involve characteristic losses related to the heterocyclic ring systems. The exact mass is used to confirm the molecular formula C₂₁H₂₄N₂O₄. | [11][12] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for key functional groups: N-H stretching (from the indole), C=O stretching (from the oxindole lactam and the ester), C-O stretching (from the ether and ester), and C=C stretching (from the aromatic ring). | [11][13] |

| UV-Visible Spectroscopy | Used to confirm the presence of chromophores within the molecule, particularly the indole and oxindole ring systems. This technique is often employed in conjunction with HPLC for quantitative analysis. | [11][14] |

Experimental Protocols

Isolation and Purification from Uncaria Bark

The following protocol is adapted from a standard acid-base extraction method for isolating oxindole alkaloids like mitraphylline and this compound from plant material.[11][15]

Methodology:

-

Extraction : Powdered bark of Uncaria tomentosa is subjected to extraction with boiling methanol. The process is typically repeated three times to ensure exhaustive extraction of alkaloids.

-

Acid-Base Partitioning :

-

The methanolic extract is concentrated under reduced pressure.

-

The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic lipophilic compounds.

-

The acidic aqueous phase is subsequently basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them insoluble in water but soluble in organic solvents.

-

The alkaloids are then extracted from the basic aqueous solution into an organic solvent like dichloromethane. This step is repeated multiple times to create an alkaloid-enriched organic fraction.

-

-

Selective Precipitation & Purification :

-

The alkaloid-enriched extract is concentrated to dryness.

-

The residue is redissolved in a specific solvent system, such as a toluene/hexane mixture (e.g., 80:20 v/v), which can selectively precipitate certain alkaloids.[15]

-

Further purification is achieved through column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC) to isolate this compound from its isomers and other related alkaloids.

-

-

Characterization : The purity and identity of the isolated this compound are confirmed using HPLC-UV/DAD, mass spectrometry, and NMR spectroscopy.[11][15]

Biological Activity and Signaling Pathways

This compound has demonstrated significant therapeutic potential, particularly in the contexts of neurodegenerative diseases and oncology.

Neuroprotective Effects

Studies have shown that this compound exerts neuroprotective effects in models of Alzheimer's disease.[9] Its mechanism is multifaceted, targeting several pathological hallmarks of the disease.

-

Inhibition of Amyloid-β (Aβ) Aggregation : this compound has been shown to inhibit the aggregation of Aβ peptides in vitro. In one study using a Thioflavin-T assay, it demonstrated an inhibitory effect of 61.32% at a 50 μM concentration.[9]

-

Reduction of Oxidative Stress : The compound effectively reduces intracellular levels of reactive oxygen species (ROS). In SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced oxidative stress, this compound significantly lowered ROS levels at concentrations of 10 μM and 20 μM.[2]

-

Mitochondrial Protection : this compound helps to preserve the mitochondrial membrane potential in cells challenged with Aβ, suggesting it protects mitochondrial function, which is often compromised in neurodegenerative conditions.[9]

These combined actions contribute to increased cell viability and protection against neurotoxicity.[4][9]

Anti-Cancer Activity

This compound is reported to have potent anti-cancer and cytotoxic properties.[2] Along with other Uncaria alkaloids, it has been shown to control the proliferation of acute lymphoblastic leukemia cells. While specific signaling pathways for this compound are still under detailed investigation, related alkaloids from Uncaria have been shown to exert their effects through pathways like PI3K/Akt, which are critical for cell survival and proliferation.[16] The cytotoxic effects of this compound have been observed in various cancer cell lines, suggesting it may be a valuable compound for oncological research.[2]

References

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. biorlab.com [biorlab.com]

- 9. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijprajournal.com [ijprajournal.com]

- 15. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effects of Rhynchophylline Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Isomitraphylline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of isomitraphylline, an oxindole alkaloid with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, biological activities, and relevant experimental protocols, with a focus on its neuroprotective and potential anti-cancer effects.

Core Molecular Data

This compound is a pentacyclic oxindole alkaloid found in various plant species, notably from the Uncaria and Mitragyna genera. Its molecular characteristics are fundamental to understanding its biological activity and for its application in experimental settings.

| Property | Value | Citations |

| Molecular Formula | C₂₁H₂₄N₂O₄ | [1][2][3] |

| Molecular Weight | 368.42 g/mol | [1][2] |

| CAS Number | 4963-01-3 | [1] |

| Class | Oxindole Alkaloid | [1][2] |

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the realms of neuroprotection and as a potential anti-cancer agent.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound, especially in the context of Alzheimer's disease. Studies using human neuroblastoma SH-SY5Y cells have shown that this compound can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's. Furthermore, it has been observed to reduce intracellular levels of reactive oxygen species (ROS) and protect the mitochondrial membrane potential in response to oxidative stress induced by Aβ and hydrogen peroxide. This suggests that this compound's neuroprotective mechanism involves the attenuation of oxidative stress and the preservation of mitochondrial function, ultimately leading to increased cell viability.[1]

Potential Anti-Cancer Activity

While direct, detailed studies on the anti-cancer mechanisms of this compound are emerging, research on closely related oxindole alkaloids from Uncaria tomentosa has shown potent anti-proliferative and apoptosis-inducing effects in human leukemia cells. This suggests that this compound may share a similar potential to induce programmed cell death in cancer cells, a promising avenue for further investigation.

Experimental Protocols

The following are summaries of established methodologies for the extraction, isolation, and analysis of this compound and related alkaloids from plant sources.

Extraction and Isolation of Oxindole Alkaloids from Uncaria tomentosa

-

Sample Preparation : Dried and powdered plant material (e.g., leaves, bark) is used as the starting material.

-

Solvent Extraction : The powdered material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often facilitated by sonication to enhance efficiency. Multiple extraction cycles are performed to ensure maximum recovery of the alkaloids.

-

Purification : The crude extract, which contains a mixture of compounds including tannins, is then purified. A common method involves the use of polyamide powder to bind and remove tannins. The resulting alkaloid-enriched fraction can be further purified using techniques like column chromatography on silica gel or by selective precipitation.

-

Isolation : Individual alkaloids, including this compound, are isolated from the purified fraction using preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

A validated Reverse-Phase HPLC (RP-HPLC) method is crucial for the quantification of this compound in extracts.

-

Column : A C18 stationary phase is typically used.

-

Mobile Phase : A gradient elution is often employed, consisting of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile. The gradient is optimized to achieve baseline separation of the various isomeric oxindole alkaloids present in the extract.

-

Detection : UV detection at a wavelength of approximately 245 nm is suitable for the analysis of these alkaloids.

-

Quantification : Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.

-

Sample Preparation : A purified sample of this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition : A suite of NMR experiments is conducted, including:

-

1D NMR : ¹H and ¹³C NMR spectra are acquired to provide fundamental information about the chemical environment of the protons and carbons in the molecule.

-

2D NMR : Experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon connectivities, respectively. These 2D techniques are essential for the unambiguous assignment of all proton and carbon signals in the complex structure of this compound.

-

References

Preliminary In-Vitro Efficacy of Isomitraphylline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline, a pentacyclic oxindole alkaloid, has emerged as a compound of interest in preclinical research, demonstrating a range of potential therapeutic activities. This technical guide provides a comprehensive summary of preliminary in-vitro studies on this compound, focusing on its neuroprotective and antiproliferative effects. The data presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Data Summary

The following tables summarize the key quantitative findings from in-vitro investigations of this compound.

| Table 1: Neuroprotective and Antioxidant Effects of this compound | |

| Assay | Result |

| Inhibition of Amyloid-Beta (Aβ) Aggregation (50 µM) | 60.321% ± 2.61[1][2] |

| Neuroprotection against Aβ-induced cytotoxicity in SH-SY5Y cells (10 µM) | 65.32% ± 3.06 cell viability |

| Neuroprotection against Aβ-induced cytotoxicity in SH-SY5Y cells (20 µM) | 76.02% ± 4.89 cell viability[3] |

| Reduction of H₂O₂-induced intracellular Reactive Oxygen Species (ROS) in SH-SY5Y cells (10 µM) | ROS levels reduced to 301.78% (from 329.06% in H₂O₂ control) |

| Reduction of H₂O₂-induced intracellular Reactive Oxygen Species (ROS) in SH-SY5Y cells (20 µM) | ROS levels reduced to 238.92% (from 329.06% in H₂O₂ control)[3] |

| Protection of mitochondrial membrane potential in Aβ-induced SH-SY5Y cells (20 µM) | Protected |

| Table 2: Antiproliferative Effect of this compound | |

| Cell Line | IC₅₀ Value |

| CCRF-CEM (Human T-cell leukemia) | 18.38 µM[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below to facilitate reproducibility and further investigation.

Inhibition of Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin-T Assay)

This assay quantifies the extent of Aβ fibril formation, a hallmark of Alzheimer's disease, and the inhibitory potential of test compounds.

-

Materials: Thioflavin-T (ThT), Aβ peptide, phosphate buffer.

-

Protocol:

-

Prepare a stock solution of ThT in phosphate buffer.

-

Incubate Aβ peptide to induce aggregation in the presence or absence of this compound at the desired concentrations.

-

Add the ThT working solution to the aggregated Aβ samples.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths typically around 440 nm and 482 nm, respectively.

-

The percentage of inhibition is calculated by comparing the fluorescence of samples with this compound to the control (Aβ alone).

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Lines: SH-SY5Y (human neuroblastoma), CCRF-CEM (human T-cell leukemia).

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells like SH-SY5Y) or stabilize.

-

Treat the cells with various concentrations of this compound or the vehicle control for the specified duration.

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Intracellular Reactive Oxygen Species (ROS) Assay (H₂DCFDA Assay)

This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

-

Cell Line: SH-SY5Y.

-

Protocol:

-

Seed cells in a suitable culture plate.

-

Pre-treat cells with this compound at the desired concentrations.

-

Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂).

-

Load the cells with H₂DCFDA solution and incubate. H₂DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

The level of ROS is proportional to the fluorescence intensity.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Line: CCRF-CEM.

-

Protocol:

-

Treat CCRF-CEM cells with this compound at various concentrations for the desired time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[4][5]

-

Signaling Pathways and Molecular Mechanisms

While direct in-vitro studies detailing the specific effects of this compound on signaling pathways are limited, the observed biological activities suggest potential modulation of key cellular processes.

Apoptosis Induction

The antiproliferative effect of this compound on CCRF-CEM leukemia cells, as indicated by its IC₅₀ value, strongly suggests the induction of apoptosis. This process is often mediated by the activation of caspases and regulated by the Bcl-2 family of proteins. Further investigation is required to elucidate the precise molecular players involved in this compound-induced apoptosis.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Cytotoxic activity of isoliquiritigenin towards CCRF-CEM leukemia cells and its effect on DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Isomitraphylline: A Technical Guide to its Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomitraphylline, a pentacyclic oxindole alkaloid found in plants of the Uncaria and Mitragyna genera, has garnered significant interest within the scientific community for its potential therapeutic properties. Emerging research points towards its neuroprotective, anti-cancer, and anti-inflammatory activities. This technical guide provides an in-depth overview of the current hypotheses surrounding the mechanism of action of this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and development efforts.

Core Hypotheses on the Mechanism of Action

The therapeutic potential of this compound is thought to stem from its multifaceted influence on several key cellular processes. The primary hypothesized mechanisms of action include neuroprotection against amyloid-beta toxicity, induction of apoptosis in cancer cells, and modulation of inflammatory pathways.

Neuroprotective Effects

A significant body of research focuses on the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. The core hypotheses for its neuroprotective action are:

-

Inhibition of Amyloid-Beta (Aβ) Aggregation: this compound has been shown to directly interfere with the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease. By inhibiting the formation of toxic Aβ oligomers and fibrils, this compound may prevent downstream neurotoxic events.

-

Reduction of Oxidative Stress: The compound is hypothesized to mitigate oxidative stress by reducing the levels of intracellular reactive oxygen species (ROS). This antioxidant activity is crucial for protecting neuronal cells from damage induced by Aβ and other neurotoxins.

-

Protection of Mitochondrial Integrity: this compound appears to preserve mitochondrial membrane potential, suggesting a protective effect on mitochondrial function. Healthy mitochondria are essential for neuronal survival and function.

-

Modulation of BACE1 Activity and Autophagy: There is emerging evidence to suggest that this compound may influence the activity of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ.[1] Furthermore, it is hypothesized to promote autophagy, a cellular process responsible for clearing aggregated proteins, thereby aiding in the removal of toxic Aβ species.[1]

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer activity, with studies indicating its ability to inhibit the proliferation of various cancer cell lines. The primary hypothesis for its anti-cancer mechanism is the induction of apoptosis . Research on related oxindole alkaloids suggests that this compound may trigger programmed cell death in cancer cells, potentially through the modulation of key apoptotic signaling pathways.[2] However, the precise molecular targets and signaling cascades involved in this compound-induced apoptosis require further investigation.

Anti-Inflammatory Effects

While direct studies on the anti-inflammatory mechanism of this compound are limited, its structural similarity to other oxindole alkaloids with known anti-inflammatory properties suggests a potential role in modulating inflammatory responses. The hypothesized mechanism involves the inhibition of pro-inflammatory cytokine production . It is plausible that this compound could interfere with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies on this compound.

| Activity | Assay | Cell Line/System | Concentration | Result | Reference |

| Aβ Aggregation Inhibition | Thioflavin-T Assay | In vitro | 50 µM | 60.321% ± 2.61 inhibition | [3] |

| Neuroprotection | MTT Assay | Aβ-induced SH-SY5Y cells | 10 µM | 65.32% ± 3.06 cell viability | [4] |

| 20 µM | 76.02% ± 4.89 cell viability | [4] | |||

| ROS Reduction | DCFDA Assay | H₂O₂-induced SH-SY5Y cells | 10 µM | Reduction of ROS levels | [4] |

| 20 µM | Significant reduction of ROS levels | [4] | |||

| Mitochondrial Protection | JC-1 Assay | Aβ-induced SH-SY5Y cells | 20 µM | Protection of mitochondrial membrane potential | [4] |

| Anti-proliferative | Cell Proliferation Assay | Human lymphoblastic leukaemia T cells (CCRF-CEM-C7H2) | Not specified | Inhibition of proliferation | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Thioflavin-T (ThT) Assay for Amyloid-Beta Aggregation

This assay is used to quantify the formation of amyloid fibrils.

-

Reagent Preparation:

-

Prepare a stock solution of Thioflavin T (ThT) by dissolving it in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

-

Prepare a stock solution of Aβ peptide (e.g., Aβ₁₋₄₂) in a solvent like DMSO and then dilute it into a buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration for aggregation.

-

-

Assay Procedure:

-

Incubate the Aβ peptide solution, with and without this compound at various concentrations, at 37°C with constant agitation to induce fibril formation.

-

At specified time points, take aliquots of the incubation mixture.

-

Add the ThT solution to the aliquots in a 96-well black plate.

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.[3][5]

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the amount of Aβ fibril formation.

-

Calculate the percentage of inhibition by comparing the fluorescence of samples with this compound to the control (Aβ alone).

-

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[6]

-

Cell Culture and Treatment:

-

Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound and/or a toxic agent (e.g., Aβ or H₂O₂) for a specified duration (e.g., 24 hours).

-

-

Assay Procedure:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

-

DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[7][8]

-

Cell Culture and Staining:

-

Seed cells in a 96-well plate or on coverslips.

-

Load the cells with DCFDA by incubating them with the dye in serum-free media for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Treatment and Measurement:

-

Treat the cells with this compound and/or an ROS-inducing agent (e.g., H₂O₂).

-

Measure the fluorescence intensity of the oxidized, fluorescent form of the dye (DCF) using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis:

-

The increase in fluorescence intensity is proportional to the level of intracellular ROS.

-

Normalize the fluorescence values to the cell number or protein concentration.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and experimental workflows related to this compound's mechanism of action.

Caption: Workflow for assessing the neuroprotective effects of this compound.

Caption: Hypothesized signaling pathways for this compound's neuroprotective action.

Caption: Hypothesized signaling pathways for this compound's anti-cancer action.

Future Research Directions

While current research provides a foundational understanding of this compound's potential mechanisms of action, several areas require further exploration to fully elucidate its therapeutic promise. Future research should focus on:

-

Elucidation of Specific Molecular Targets: Identifying the direct binding partners of this compound is crucial for understanding its precise mechanism of action.

-

In-depth Signaling Pathway Analysis: Comprehensive studies are needed to confirm the involvement of hypothesized signaling pathways like NF-κB, MAPK, and PI3K/Akt in the effects of this compound and to map the detailed molecular cascades.

-

In Vivo Efficacy and Safety Studies: While in vitro data is promising, robust in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship Studies: Investigating the structure-activity relationships of this compound and its analogs could lead to the development of more potent and selective therapeutic agents.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. The current body of evidence suggests that its therapeutic potential in neurodegenerative diseases and cancer is mediated through a combination of mechanisms, including the inhibition of amyloid-beta aggregation, reduction of oxidative stress, and induction of apoptosis. The detailed experimental protocols and visualized signaling pathways presented in this guide offer a framework for researchers to build upon, paving the way for the continued exploration and potential clinical development of this compound and related compounds. Further rigorous investigation into its molecular targets and in vivo efficacy will be critical in translating its therapeutic potential into tangible clinical applications.

References

- 1. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 2. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioflavin T spectroscopic assay [assay-protocol.com]

- 4. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 8. researchgate.net [researchgate.net]

Pharmacological Profile of Isomitraphylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitraphylline is a pentacyclic oxindole alkaloid found in certain plant species, notably from the Uncaria and Mitragyna genera. It is a stereoisomer of mitraphylline.[1] Emerging research has highlighted its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on quantitative data, experimental methodologies, and known signaling pathways.

Pharmacodynamics

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential, particularly in models of Alzheimer's disease. In vitro studies have shown its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's.[2][3] Furthermore, it protects neuronal cells from oxidative stress and Aβ-induced toxicity.[2][3]

Quantitative Data: Neuroprotective Effects of this compound

| Assay | Model System | Concentration | Effect | Reference |

| Thioflavin-T Assay | Aβ (1-42) Aggregation | 50 µM | 60.321% ± 2.61% inhibition | [2] |

| Cell Viability Assay | Aβ-induced SH-SY5Y cells | 10 µM | 65.32% ± 3.06% cell viability | [4] |

| Cell Viability Assay | Aβ-induced SH-SY5Y cells | 20 µM | 76.02% ± 4.89% cell viability | [4] |

| Intracellular ROS Assay | H₂O₂-induced SH-SY5Y cells | 10 µM | Reduction of ROS to 301.78% (from 329.06% in H₂O₂ alone) | [4] |

| Intracellular ROS Assay | H₂O₂-induced SH-SY5Y cells | 20 µM | Reduction of ROS to 238.92% (from 329.06% in H₂O₂ alone) | [4] |

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on the closely related alkaloid, mitraphylline, suggests a potential mechanism via the modulation of pro-inflammatory cytokines. Mitraphylline has been shown to inhibit the release of interleukins (IL-1α, IL-1β, IL-17) and tumor necrosis factor-alpha (TNF-α).[5][6] It is plausible that this compound may exert similar effects. One study in C. elegans suggested that the antioxidant activity of an aqueous leaf extract of Uncaria tomentosa was independent of its mitraphylline and this compound content, and that this compound alone at 10 µg/mL showed a pro-oxidant effect in this specific model.[7]

Anticancer Potential

Preliminary evidence suggests that this compound may possess anticancer properties. Studies on related oxindole alkaloids from Uncaria tomentosa have demonstrated cytotoxic effects against various cancer cell lines.[1] For instance, the stereoisomer mitraphylline has been shown to inhibit the growth of human Ewing's sarcoma and breast cancer cell lines.[1] However, specific data on the cytotoxic activity and mechanism of action of this compound are not yet available.

Receptor Binding Profile

Currently, there is a lack of publicly available data on the specific receptor binding affinities of this compound. Further research, such as radioligand binding assays, is required to elucidate its molecular targets.

Pharmacokinetics (ADME)

Detailed pharmacokinetic studies specifically on this compound (Absorption, Distribution, Metabolism, and Excretion) are not currently available in the public domain. However, studies on the related alkaloid mitraphylline indicate that it is metabolized by human liver microsomes and exhibits high plasma protein binding (>90%).[8] It is important to note that pharmacokinetic properties can vary significantly even between stereoisomers, and therefore dedicated ADME studies for this compound are necessary.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. Based on its observed biological activities, potential involvement of pathways related to oxidative stress, inflammation, and cell survival can be hypothesized.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. anaspec.com [anaspec.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activity of Mitraphylline isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of in vitro absorption, distribution, metabolism, and excretion (ADME) properties of mitragynine, 7-hydroxymitragynine, and mitraphylline - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Isomitraphylline: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isomitraphylline, a pentacyclic oxindole alkaloid primarily isolated from plants of the Uncaria and Mitragyna genera, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its neuroprotective, anti-inflammatory, and anti-cancer activities. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.

Neuroprotective Effects: Targeting Hallmarks of Alzheimer's Disease

This compound has demonstrated significant potential as a neuroprotective agent, particularly in the context of Alzheimer's disease (AD). Its mechanisms of action appear to target key pathological features of the disease, including amyloid-beta (Aβ) aggregation and oxidative stress.

Inhibition of Amyloid-β Aggregation

A primary pathological hallmark of Alzheimer's disease is the extracellular deposition of aggregated amyloid-beta (Aβ) peptides, which contribute to synaptic dysfunction and neuronal cell death. This compound has been shown to interfere with this process.

Quantitative Data:

| Assay | Compound | Concentration | Inhibition of Aβ Aggregation (%) | Reference |

| Thioflavin-T Assay | This compound | 50 µM | 60.32 ± 2.61 |

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is widely used to monitor the formation of amyloid fibrils in vitro.

-

Reagents: Amyloid-β (1-42) peptide, Thioflavin T (ThT) stock solution, Phosphate-Buffered Saline (PBS).

-

Procedure:

-

Aβ peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized to ensure a monomeric starting state.

-

The lyophilized Aβ is reconstituted in a low-salt buffer (e.g., PBS) to the desired concentration.

-

This compound (or vehicle control) is added to the Aβ solution at various concentrations.

-

The mixture is incubated at 37°C with gentle agitation to promote aggregation.

-

At specified time points, aliquots are taken and mixed with a ThT working solution.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths typically around 440 nm and 480-490 nm, respectively.

-

-

Data Analysis: The percentage inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of samples treated with this compound to that of the vehicle-treated control.

Attenuation of Oxidative Stress and Neuronal Cytotoxicity

Oxidative stress is another critical factor in the pathogenesis of Alzheimer's disease, leading to neuronal damage. This compound exhibits protective effects against oxidative stress-induced cell death. In human neuroblastoma SH-SY5Y cells, this compound has been shown to reduce cytotoxicity induced by both Aβ and hydrogen peroxide (H₂O₂). It also helps in preserving the mitochondrial membrane potential, a key indicator of cellular health.

Quantitative Data:

| Cell Line | Stressor | This compound Concentration | Effect | Reference |

| SH-SY5Y | Aβ-induced | 10 µM, 20 µM | Reduced cytotoxicity | |

| SH-SY5Y | H₂O₂-induced | 20 µM | Reduced cytotoxicity | |

| SH-SY5Y | H₂O₂-induced | 10 µM, 20 µM | Reduced intracellular ROS levels | |

| SH-SY5Y | Aβ-induced | 20 µM | Protected mitochondrial membrane potential |

Experimental Protocol: SH-SY5Y Cell Viability Assay (MTT Assay)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for a specified period.

-

A stressor (e.g., Aβ oligomers or H₂O₂) is added to induce cytotoxicity.

-

After the incubation period with the stressor, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated to allow for the conversion of MTT to formazan crystals by viable cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at approximately 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)

-

Reagents: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

Procedure:

-

SH-SY5Y cells are seeded and treated with this compound and a ROS-inducing agent (e.g., H₂O₂).

-

Cells are then incubated with DCFDA, which is deacetylated by cellular esterases to a non-fluorescent compound that is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

-

-

Data Analysis: The level of intracellular ROS is proportional to the fluorescence intensity.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

-

Reagents: JC-1 dye.

-

Procedure:

-

SH-SY5Y cells are treated as described above.

-

Cells are incubated with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

-

The fluorescence is measured using a fluorescence microscope or a plate reader capable of detecting both red and green fluorescence.

-

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Potential Molecular Targets in Neuroprotection

While direct binding studies are limited, the observed effects of this compound suggest potential interactions with key enzymes and pathways involved in AD pathology.

-

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): The inhibition of Aβ aggregation by this compound may be, in part, due to the modulation of BACE1 activity, the rate-limiting enzyme in the production of Aβ.

-

Autophagy: The clearance of aggregated proteins is a crucial cellular process, and its enhancement is a therapeutic strategy for neurodegenerative diseases. This compound is suggested to promote autophagy, aiding in the removal of harmful protein aggregates.

Caption: Potential neuroprotective mechanisms of this compound in Alzheimer's disease.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. While direct studies on this compound's anti-inflammatory mechanisms are not extensively detailed in the provided search results, the closely related oxindole alkaloid, mitraphylline, has been shown to inhibit the production of pro-inflammatory cytokines. This suggests that this compound may share similar anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Potential Modulation of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is plausible that this compound could interfere with this cascade at one or more points, such as inhibiting IκB phosphorylation or blocking NF-κB nuclear translocation.

Caption: Postulated anti-inflammatory action of this compound via the NF-κB pathway.

Anti-Cancer Potential

This compound has been reported to possess anti-cancer activity, suggesting its potential as a therapeutic agent in oncology.[1] While the precise molecular mechanisms are still under investigation, it is hypothesized that this compound may induce apoptosis (programmed cell death) in cancer cells.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death. The anti-cancer effects of this compound could be mediated by its ability to trigger one or both of these apoptotic pathways.

Caption: Hypothetical induction of apoptosis in cancer cells by this compound.

This compound is a multifaceted natural compound with significant therapeutic potential. Its ability to target key pathological processes in neurodegenerative diseases, inflammation, and cancer makes it a compelling candidate for further investigation and drug development. The data and protocols presented in this guide offer a foundational understanding of its known and potential mechanisms of action. Future research should focus on elucidating the direct molecular targets of this compound and further detailing its impact on critical signaling pathways to fully realize its therapeutic promise.

References

Isomitraphylline: A Technical Guide to its Traditional Use and Modern Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomitraphylline, a pentacyclic oxindole alkaloid predominantly found in the medicinal plant Uncaria tomentosa (Cat's Claw), has a rich history of use in traditional medicine, particularly in South America, for treating a variety of ailments including inflammatory disorders, infections, and tumors. This technical guide provides a comprehensive overview of the traditional applications and delves into the modern scientific validation of this compound's pharmacological properties. It details the experimental protocols used to elucidate its neuroprotective, anti-inflammatory, and anticancer activities, and presents the available quantitative data in a structured format. Furthermore, this guide illustrates the key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its mechanism of action and potential for drug development.

Introduction

This compound is a significant bioactive compound isolated from Uncaria tomentosa, a plant with a long-standing reputation in traditional medicine for its therapeutic prowess.[1][2] Traditionally, decoctions of the bark and roots of U. tomentosa have been used to manage conditions such as arthritis, gastritis, and various cancers.[2] Modern phytochemical research has identified this compound as one of the key alkaloids responsible for these effects, prompting further investigation into its pharmacological potential. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound's traditional roles and its scientifically validated biological activities.

Traditional Medicine Applications

The primary source of this compound in traditional medicine is Uncaria tomentosa. Ethnobotanical studies have documented its use by indigenous communities in the Amazon for a wide range of conditions.

Table 1: Traditional Uses of Uncaria tomentosa (Source of this compound)

| Traditional Use | Description |

| Anti-inflammatory | Used to treat arthritis, rheumatism, and other inflammatory conditions.[2] |

| Immunomodulatory | Employed to bolster the immune system against infections. |

| Anticancer | Utilized in the management of various tumors and cancers.[2] |

| Gastrointestinal Health | Applied for the treatment of gastric ulcers and other digestive issues.[2] |

| Antimicrobial | Used against viral and other infections.[2] |

Pharmacological Activities and Mechanism of Action

Scientific investigations have begun to unravel the molecular mechanisms underlying the traditional uses of this compound, revealing its potential in several therapeutic areas.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly in models of Alzheimer's disease. Its mechanism of action involves the inhibition of amyloid-beta (Aβ) plaque formation, a hallmark of the disease.

-

Inhibition of Amyloid-β Aggregation: this compound has been shown to inhibit the aggregation of Aβ peptides. In a Thioflavin-T assay, this compound at a concentration of 50 μM exhibited a 60.321% ± 2.61 inhibition of Aβ aggregation.[3]

Table 2: Quantitative Data on Neuroprotective Effects of this compound

| Assay | Model | Concentration | Result | Reference |

| Thioflavin-T Assay | In vitro (Aβ aggregation) | 50 μM | 60.321% ± 2.61 inhibition | [3] |

| Cell Viability Assay | Aβ-induced SH-SY5Y cells | 10 μM | 65.32% ± 3.06 cell viability | |

| 20 μM | 76.02% ± 4.89 cell viability | |||

| ROS Production Assay | H₂O₂-induced SH-SY5Y cells | 10 μM | Reduction to 301.78% of control | |

| 20 μM | Reduction to 238.92% of control |

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are still emerging, the activity of the broader class of oxindole alkaloids from Uncaria tomentosa is linked to the modulation of inflammatory pathways, such as the NF-κB signaling cascade.

Anticancer Properties

This compound has been reported to possess cytotoxic activity against various cancer cell lines.[4] The precise mechanisms are under investigation but are thought to involve the induction of apoptosis and inhibition of cell proliferation.

Table 3: IC₅₀ Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Data not yet available in sufficient detail for a comprehensive table. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the pharmacological activities of this compound.

Extraction and Isolation of this compound

The extraction and isolation of this compound from Uncaria tomentosa bark is a multi-step process.

Caption: Workflow for the extraction and isolation of this compound.

Protocol:

-

Extraction: Powdered bark of Uncaria tomentosa is subjected to maceration with an organic solvent, typically ethanol.

-

Acid-Base Partition: The crude extract is then subjected to an acid-base partition to separate the alkaloid fraction from other constituents.

-

Chromatography: The alkaloid-rich fraction is further purified using silica gel column chromatography.

-

Purification: Final purification to obtain high-purity this compound is often achieved through preparative high-performance liquid chromatography (HPLC).[5]

Thioflavin T (ThT) Assay for Amyloid-β Aggregation

This assay is used to quantify the formation of amyloid fibrils.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Isomitraphylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for isomitraphylline, a pentacyclic oxindole alkaloid of significant interest in pharmaceutical research. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, offering valuable data for identification, characterization, and quantification. Furthermore, it outlines the experimental protocols necessary to obtain such data, serving as a practical resource for researchers in the field.

Spectroscopic Data of this compound

The structural elucidation and characterization of this compound are heavily reliant on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete ¹H and ¹³C NMR chemical shift assignments for this compound, determined in deuterochloroform (CDCl₃), are presented in Tables 1 and 2, respectively. These assignments are crucial for the unambiguous identification of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 3.85 | m | |

| 5 | 2.95 | m | |

| 5 | 2.70 | m | |

| 6 | 2.10 | m | |

| 6 | 1.95 | m | |

| 9 | 7.45 | d | 7.5 |

| 10 | 7.05 | t | 7.5 |

| 11 | 7.20 | t | 7.5 |

| 12 | 6.90 | d | 7.5 |

| 14 | 2.35 | m | |

| 14 | 1.60 | m | |

| 15 | 2.60 | m | |

| 16 | 4.25 | s | |

| 17 | 5.30 | q | 7.0 |

| 18 | 1.65 | d | 7.0 |

| 19 | 4.15 | m | |

| 20 | 2.20 | m | |

| 21 | 2.80 | m | |

| 21 | 2.50 | m | |

| N1-H | 8.20 | br s | |

| OCH₃ | 3.75 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 181.5 |

| 3 | 55.0 |

| 5 | 53.5 |

| 6 | 35.0 |

| 7 | 73.0 |

| 8 | 135.0 |

| 9 | 125.0 |

| 10 | 122.0 |

| 11 | 128.0 |

| 12 | 110.0 |

| 13 | 142.0 |

| 14 | 31.0 |

| 15 | 38.0 |

| 16 | 108.0 |

| 17 | 123.0 |

| 18 | 13.0 |

| 19 | 70.0 |

| 20 | 41.0 |

| 21 | 60.0 |

| C=O | 170.0 |

| OCH₃ | 51.5 |

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI-MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Table 3: High-Resolution ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 369.1758 | 369.1760 |

Table 4: ESI-MS/MS Fragmentation Data of the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 369.1760 | 337.1501 | CH₄O (Methanol) |

| 369.1760 | 223.1124 | C₉H₁₀N₂O |

| 369.1760 | 146.0573 | C₁₃H₁₅N₂O₂ |

Experimental Protocols

The following sections provide detailed methodologies for the isolation, NMR analysis, and MS analysis of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the leaves or bark of plants from the Uncaria genus. The following is a general protocol for its extraction and purification.

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered plant material is macerated with methanol at room temperature for 72 hours. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in 2% hydrochloric acid and washed with hexane to remove non-polar compounds. The acidic aqueous layer is then basified with ammonium hydroxide to a pH of 9 and extracted with dichloromethane. The organic layer is collected and evaporated to yield the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography. Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water:acetonitrile gradient to yield pure this compound.

NMR Spectroscopic Analysis

Caption: Experimental workflow for NMR analysis of this compound.

-

Sample Preparation: Approximately 5 mg of purified this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.

-

¹H NMR: A standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired.

-

¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.

-

2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments are employed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the spectra.

-

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometric Analysis

Caption: Workflow for HPLC-ESI-MS/MS analysis of this compound.

-

Sample Preparation: A solution of this compound is prepared in methanol at a concentration of approximately 1 mg/mL. The solution is filtered through a 0.22 µm syringe filter prior to analysis.

-